BenchChemオンラインストアへようこそ!

1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine

Chemical Building Blocks Heterocyclic Chemistry Procurement

1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine (CAS 1503843-18-2, molecular formula C8H10N4S, exact mass 194.26 g/mol) is a heterocyclic compound containing both thiazole and pyrazole rings. It is classified as an aminopyrazole derivative with a 4-methyl substitution on the thiazole scaffold.

Molecular Formula C8H10N4S
Molecular Weight 194.26 g/mol
Cat. No. B13085173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine
Molecular FormulaC8H10N4S
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)CN2C=C(C=N2)N
InChIInChI=1S/C8H10N4S/c1-6-5-13-8(11-6)4-12-3-7(9)2-10-12/h2-3,5H,4,9H2,1H3
InChIKeyCSNRSUKAHOYYLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine: Limited Evidence for Procurement-Relevant Differentiation


1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine (CAS 1503843-18-2, molecular formula C8H10N4S, exact mass 194.26 g/mol) is a heterocyclic compound containing both thiazole and pyrazole rings [1]. It is classified as an aminopyrazole derivative with a 4-methyl substitution on the thiazole scaffold. In the current publicly accessible scientific and patent literature (excluding prohibited vendor sites), this compound has not been the subject of dedicated comparative pharmacological or industrial performance studies [2]. Consequently, no baseline quantitative profile for potency, selectivity, or physicochemical property differentiation against closest-in-class analogs can be reliably established from validated primary sources.

1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine: Risk of Generic Substitution Without Comparative Data


Within the thiazole-pyrazole-amine structural family, minor modifications such as the presence or position of a methyl group on the thiazole ring can theoretically alter molecular recognition, metabolic stability, and off-target liability [1]. However, for this specific compound, no published quantitative evidence exists to confirm that the 4-methyl substitution confers a measurable advantage over unsubstituted (e.g., 1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine, CAS 1538679-88-7), 3,5-dimethyl, or N,N-dimethyl analogs in any defined assay system [2]. Generic substitution therefore carries an unquantifiable risk for scientific or industrial projects reliant on validated building-block performance data.

1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine: Quantitative Comparative Evidence Assessment


No Admissible Comparative Data Identified: Evidence of Absence

An exhaustive search of primary research papers, patents, and authoritative databases (October 2025) failed to identify any study that directly compares 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine with a named structural analog under defined experimental conditions and reports quantitative performance metrics [1]. A relevant 2024 study on thiazole-pyrazole hybrids (16a–l) demonstrated quantitative structure-activity relationships for related scaffolds, but the target compound was not among the evaluated series [2]. Without such data, no differentiation claim can be substantiated.

Chemical Building Blocks Heterocyclic Chemistry Procurement

1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine: Application Scenarios Based on Available Evidence


Use as a Synthetic Intermediate Where Structural Uniqueness Is Valued Despite the Absence of Comparative Data

In medicinal chemistry programs that specifically require the 4-methylthiazole-pyrazole-4-amine scaffold for structure-activity relationship exploration, this compound may serve as a building block [1]. However, its selection over unsubstituted analogs (e.g., CAS 1538679-88-7) cannot currently be justified by published quantitative differentiation data, and any project must internally generate comparative benchmarks before committing to scale-up procurement [2].

Exploratory Research in PPAR-γ/COX-2 Dual Inhibition Inspired by Related Thiazole-Pyrazole Hybrids

The 2024 study by Fadaly et al. established that certain thiazole-pyrazole hybrids (16b, 16c) achieve COX-2 selectivity indices of 18.7–31.7 (vs. celecoxib S.I. 10.3) and IC50 values against α-glucosidase as low as 0.128 μM [1]. While the target compound was not part of that series, its structural resemblance positions it as a potential starting point for derivative synthesis, provided the user acknowledges that no direct comparative data for the 4-methylthiazole-pyrazol-4-amine core are currently available [2].

Quote Request

Request a Quote for 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.